3-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride
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Overview
Description
3-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride typically involves the condensation of 1-ethyl-3-methylpyrazole with a suitable phenolic compound under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of the pyrazole ring followed by subsequent functionalization to introduce the phenolic and amino groups. The final step often involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
Types of Reactions
3-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as pain relief and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Ethylhexahydro-1-methyl-1H-azepin-3-yl)phenol hydrochloride
- 4-[3-(1-Ethyl-3-methylpyrazol-4-yl)pyrazol-1-yl]aniline;hydrochloride
Uniqueness
Compared to similar compounds, 3-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride exhibits unique structural features that enhance its stability and solubility. Its specific arrangement of functional groups also contributes to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C13H18ClN3O |
---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
3-[[(1-ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-3-16-9-13(10(2)15-16)14-8-11-5-4-6-12(17)7-11;/h4-7,9,14,17H,3,8H2,1-2H3;1H |
InChI Key |
TZWVEFPRLBHTOY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
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